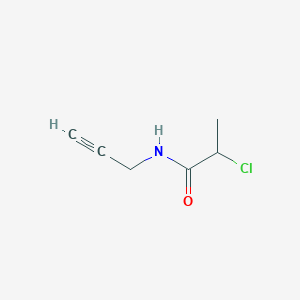
3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The compound has been utilized in synthetic chemistry to explore crystal structures and synthesis pathways. For instance, Xu Liang (2009) synthesized a compound by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, analyzing its crystal structure to understand the spatial arrangements and molecular interactions within the crystal lattice, emphasizing the role of intermolecular hydrogen bonding in stabilizing the structure (Xu Liang, 2009).
Metal-Organic Frameworks (MOFs)
Fluorinated bis(triazole) ligands, including derivatives of the specified compound, have been applied in the creation of novel metal-organic frameworks (MOFs). These MOFs exhibit diverse supramolecular architectures and have shown potential in bactericidal activities against various bacterial strains, showcasing the compound's utility in developing materials with antimicrobial properties (Zhihui Zhang et al., 2014).
Coordination Polymers for Luminescence
In the realm of materials science, specifically in the synthesis of luminescent materials, derivatives of 3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile have been used to create coordination polymers with d^10 metals. These materials exhibit strong blue luminescence emissions in the solid state at room temperature, which could have applications in optics and electronics (Sheng‐Chun Chen et al., 2019).
Antimicrobial Activities
The triazole core, a feature of the compound , has been incorporated into molecules designed to assess antimicrobial efficacy. A series of derivatives were synthesized and evaluated for their potential as antimicrobial agents, indicating the broader relevance of the compound's structural motif in contributing to bioactive compounds (Amal Al‐Azmi & H. Mahmoud, 2020).
Corrosion Inhibition
Triazole derivatives, including those structurally related to this compound, have been investigated for their efficacy as corrosion inhibitors on mild steel in acidic media. Their performance has been assessed through various techniques, revealing the compound's potential in industrial applications to protect metals from corrosion (Turuvekere K. Chaitra et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-10-3-8(4-12)1-2-9(10)5-15-7-13-6-14-15/h1-3,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTQLSOPBOQQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)






![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)